

Technical Guide: Physicochemical Properties of Tetramethylhydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetramethylhydrazine**

Cat. No.: **B1201636**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of **tetramethylhydrazine**, specifically its boiling point and density. Detailed experimental protocols for the determination of these properties are also included to facilitate accurate and reproducible measurements in a laboratory setting.

Core Physicochemical Data

The boiling point and density are fundamental physical constants crucial for the handling, characterization, and application of **tetramethylhydrazine** in research and development. The experimentally determined values for these properties are summarized below.

Property	Value	Conditions
Boiling Point	73 °C	at 730 Torr[1][2]
72.9 °C	Not specified	
Density	0.777 g/mL	at 20 °C[1][3][4][5][6]
0.768 g/cm³	at 24 °C[7]	

Experimental Protocols

Accurate determination of boiling point and density is essential for the verification of substance purity and for use in further experimental work. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-boiling point or capillary method.

Materials:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or heating block)
- Sample of **tetramethylhydrazine**

Procedure:

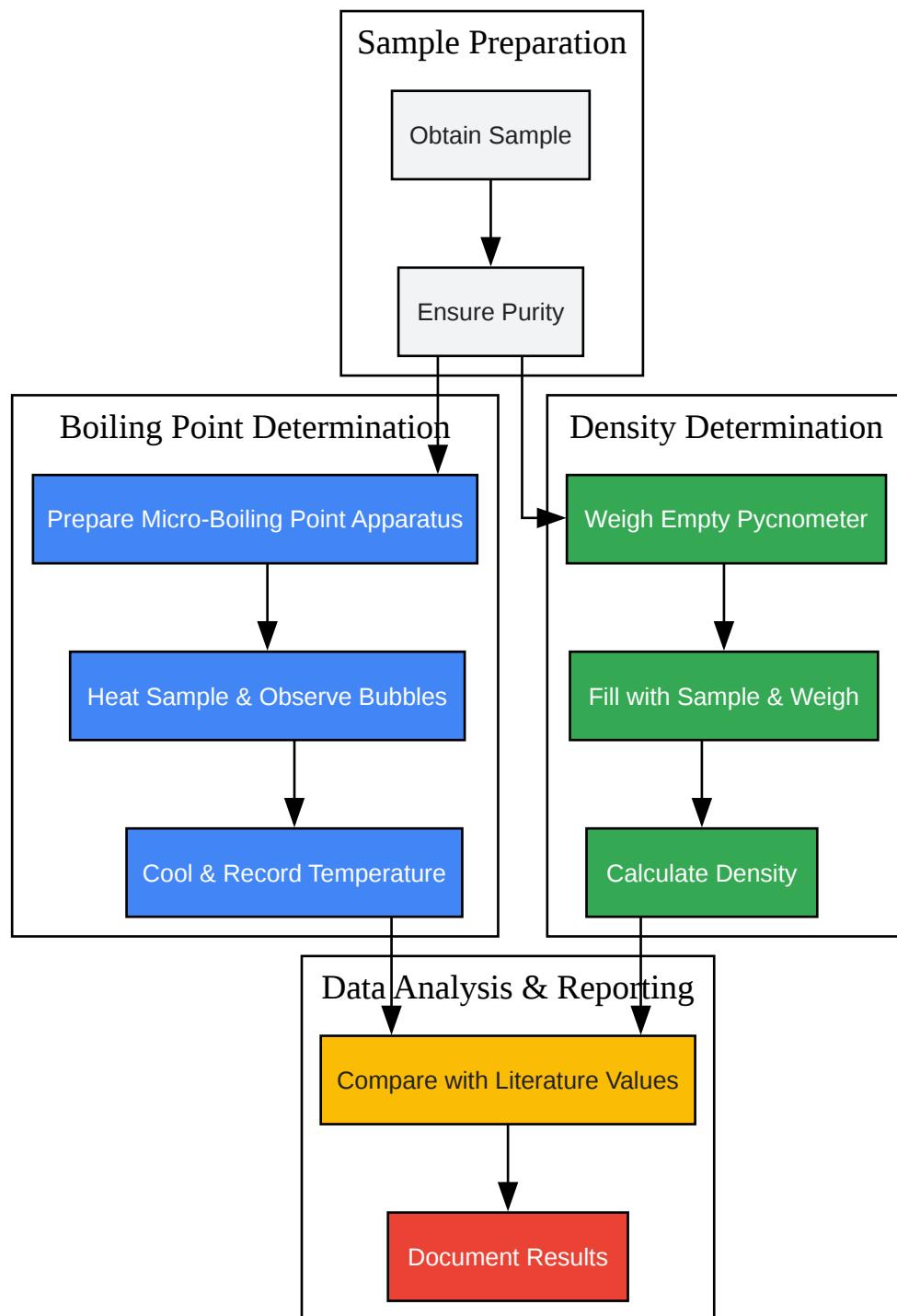
- A small amount of the liquid **tetramethylhydrazine** is placed into the small test tube.
- The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
- The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- The entire assembly is then heated in a heating bath.
- As the liquid heats up, a stream of bubbles will be observed emerging from the open end of the capillary tube.

- The heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
- The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[8\]](#)

Determination of Density

Density is the mass of a substance per unit volume. For a liquid such as **tetramethylhydrazine**, density can be determined using a pycnometer or by direct mass and volume measurements.

Materials:


- Pycnometer (a glass flask with a specific volume)
- Analytical balance
- Sample of **tetramethylhydrazine**

Procedure:

- The empty pycnometer is first weighed accurately on an analytical balance.
- The pycnometer is then filled with the liquid **tetramethylhydrazine**, ensuring no air bubbles are trapped.
- The filled pycnometer is weighed again.
- The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the characterization of a chemical substance like **tetramethylhydrazine**, starting from sample acquisition to data analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6415-12-9 CAS MSDS (TETRAMETHYLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Tetramethylhydrazine = 97.0 6415-12-9 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. TETRAMETHYLHYDRAZINE | 6415-12-9 [chemicalbook.com]
- 6. TETRAMETHYLHYDRAZINE CAS#: 6415-12-9 [amp.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Video: Boiling Points - Concept [jove.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Tetramethylhydrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201636#tetramethylhydrazine-boiling-point-and-density-values>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com